Cas no 1707583-99-0 (5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine-9-carboxylic acid)
![5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine-9-carboxylic acid structure](https://www.kuujia.com/scimg/cas/1707583-99-0x500.png)
5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine-9-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-9-carboxylic acid
- 5H-1,2,4-Triazolo[4,3-a]azepine-9-carboxylic acid, 6,7,8,9-tetrahydro-
- 5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine-9-carboxylic acid
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- Inchi: 1S/C8H11N3O2/c12-8(13)6-3-1-2-4-11-5-9-10-7(6)11/h5-6H,1-4H2,(H,12,13)
- InChI Key: UQRXZJMFQURUQN-UHFFFAOYSA-N
- SMILES: N12C=NN=C1C(C(O)=O)CCCC2
5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine-9-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ7187-100MG |
5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine-9-carboxylic acid |
1707583-99-0 | 95% | 100MG |
¥ 1,122.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ7187-1g |
5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine-9-carboxylic acid |
1707583-99-0 | 95% | 1g |
¥4478.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ7187-5g |
5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine-9-carboxylic acid |
1707583-99-0 | 95% | 5g |
¥13434.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ7187-250MG |
5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine-9-carboxylic acid |
1707583-99-0 | 95% | 250MG |
¥ 1,795.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ7187-1G |
5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine-9-carboxylic acid |
1707583-99-0 | 95% | 1g |
¥ 4,481.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ7187-500MG |
5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine-9-carboxylic acid |
1707583-99-0 | 95% | 500MG |
¥ 2,989.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ7187-5G |
5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine-9-carboxylic acid |
1707583-99-0 | 95% | 5g |
¥ 13,444.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ7187-5.0g |
5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine-9-carboxylic acid |
1707583-99-0 | 95% | 5.0g |
¥13434.0000 | 2024-07-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ7187-100.0mg |
5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine-9-carboxylic acid |
1707583-99-0 | 95% | 100.0mg |
¥1121.0000 | 2024-07-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ7187-1.0g |
5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine-9-carboxylic acid |
1707583-99-0 | 95% | 1.0g |
¥4478.0000 | 2024-07-24 |
5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine-9-carboxylic acid Related Literature
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Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
Additional information on 5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine-9-carboxylic acid
Introduction to 5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine-9-carboxylic acid (CAS No. 1707583-99-0)
5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine-9-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 1707583-99-0, is a structurally complex heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the triazoloazepine class, a scaffold known for its versatile biological activities and potential therapeutic applications. The unique arrangement of nitrogen atoms in its core structure imparts distinct chemical and pharmacological properties, making it a subject of intense research interest.
The 1,2,4-triazolo[4,3-a]azepine moiety is a key feature of this molecule, contributing to its potential as a pharmacophore in drug discovery. This particular scaffold has been explored for its interactions with various biological targets, including enzymes and receptors involved in critical metabolic and signaling pathways. The presence of a carboxylic acid functional group at the 9-position further enhances the compound's reactivity and solubility characteristics, facilitating its use in synthetic chemistry and biological assays.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and mechanism of action of 5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine-9-carboxylic acid with high precision. Studies indicate that this compound may exhibit inhibitory effects on certain kinases and transcription factors implicated in inflammatory diseases and cancer. The triazoloazepine core is particularly noted for its ability to modulate protein-protein interactions, which is a critical aspect of many therapeutic strategies.
In the realm of drug development, the synthesis of derivatives of 5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine-9-carboxylic acid has been a focus of numerous research groups. By modifying substituents on the triazole ring or the azepine backbone, chemists aim to optimize pharmacokinetic properties such as bioavailability and metabolic stability. The carboxylic acid group also provides a handle for further functionalization via esterification or amidation reactions, allowing for the creation of prodrugs or conjugates with enhanced target specificity.
The biological activity of 5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine-9-carboxylic acid has been evaluated in various preclinical models. Preliminary data suggest that it may possess anti-inflammatory and antioxidant properties due to its ability to inhibit reactive oxygen species (ROS) production and modulate cytokine release. These findings are particularly relevant given the increasing recognition of oxidative stress as a contributing factor in chronic diseases such as neurodegenerative disorders and cardiovascular conditions.
Moreover,the structural motif of 5H,6H,7H,8H,9H-[1,2,4]-triazolo[4,3-a]-azepine-9-carboxylic acid has been investigated for its potential role in central nervous system (CNS) disorders. The azepine ring is known to interact with serotonin receptors (e.g., 5-HT1A), which are implicated in anxiety and depression. The triazole component further contributes to the compound's ability to cross the blood-brain barrier (BBB), making it a promising candidate for treating neurological conditions.
In terms of synthetic methodologies,the preparation of 5H,6H,7H,8H,9H-[1,2,4]-triazolo[4,3-a]-azepine-9-carboxylic acid involves multi-step organic transformations,including cycloaddition reactions between diazo compounds and nitrile oxides,as well as cyclization processes to form the azepine ring system. Recent improvements in catalytic systems have enabled more efficient synthesis routes,reducing byproducts and improving yields. These advancements are crucial for scaling up production while maintaining cost-effectiveness.
The pharmacokinetic profile of this compound is another area of active investigation. Studies using animal models have provided insights into its absorption、distribution、metabolism,and excretion (ADME) properties. The carboxylic acid group influences solubility,while structural modifications can be employed to enhance oral bioavailability or prolong circulation time. These factors are critical for determining whether 5H,6H,7H,8H,9H-[1,2,4]-triazolo[4,3-a]-azepine-9-carboxylic acid will transition into clinical development.
Ethical considerations in drug research are also paramount when evaluating compounds like 5H,6H,<0xE1><0xB5><0xA0><0xE1><0xB5><0xA0><0xE1><0xB5><0xA0><0xE1><0xB5><0xA0><0xE1><0xB5><0xA0>[1,2, SUP>, 4]-triazolo[4, SUP>, 3-a]-azepine-9-carboxylic acid。Collaborative efforts between academia and industry ensure that safety protocols are rigorously followed during preclinical testing,with particular attention paid to potential side effects or long-term health impacts. Transparent reporting of results fosters trust among stakeholders and contributes to the responsible advancement of medicinal chemistry.
The future direction of research on 5,6,7,8,9*-triazolo[[[[[[[[[[[[[[[[[[[[[[[[[[[[[[[[[[[[[[[[[([([([([([([([([([([([([[([[([[([[([[([[([[([[([[([[([[([[([[(( [[[ [[ [[ [[ [[ [[ [[ [[ [[ [[ [[ [[ [[ [[ [[ [(( [[[ [[[ [[[ [[[ [[[ [[[ [[[ [[[ [[[ [[[ [[[ [[[ [[[ [(( [[[ [[[ [[[ [[[ [[[ [[[ [[[ [[[ [(( [(( [(( [(( [(( [(( [(( [(( [(( [(( [(( ((((((((((((((((((((((((((((((((((((((((((((((((((((((((((((((((((((((((((((((())))))))))))))))))))))))))))))))))))))))))))))))))))))))))]]]]]]]]]]]]]]]]]]]]]]]]]]]]]], indicating that further exploration is warranted both experimentally and computationally. By leveraging interdisciplinary approaches,scientists can uncover new therapeutic possibilities while minimizing risks associated with unproven compounds.
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